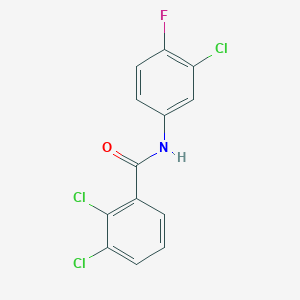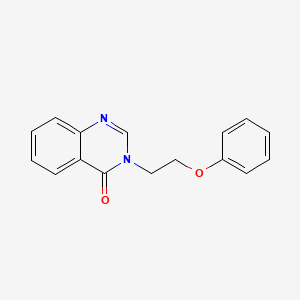![molecular formula C16H14ClN3O4 B5729602 N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide, commonly known as 'NAMPT inhibitor,' is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
NAMPT inhibitors exert their therapeutic effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor that is involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, NAMPT inhibitors reduce the levels of NAD+ in cells, leading to a disruption of cellular processes that are dependent on NAD+.
Biochemical and Physiological Effects
The biochemical and physiological effects of NAMPT inhibitors depend on the specific disease or condition being targeted. In cancer, NAMPT inhibitors induce apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In metabolic disorders, NAMPT inhibitors improve glucose metabolism by activating the AMPK pathway and inhibiting the SIRT1 pathway. In inflammatory diseases, NAMPT inhibitors reduce inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NAMPT inhibitors for lab experiments is their specificity for NAMPT, which allows for targeted inhibition of NAD+ biosynthesis. This specificity also reduces the risk of off-target effects and toxicity. However, one of the limitations of NAMPT inhibitors is their low solubility, which can make them difficult to work with in lab experiments. Additionally, NAMPT inhibitors can be expensive, which can limit their accessibility for researchers with limited funding.
Direcciones Futuras
There are several future directions for NAMPT inhibitor research, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies. Additionally, the role of NAMPT inhibitors in aging and age-related diseases is an area of active research, with promising results suggesting that NAMPT inhibitors may have anti-aging effects. Furthermore, the potential application of NAMPT inhibitors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of growing interest.
Métodos De Síntesis
The synthesis of NAMPT inhibitors involves several steps that require specialized equipment and expertise. The first step involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenylacetamide in the presence of a base such as triethylamine to form N-(4-nitrobenzoyl)-4-aminophenylacetamide. This is followed by the reaction of the intermediate product with thionyl chloride to form N-(4-nitrobenzoyl)-4-chloro-4-aminophenylacetamide. The final step involves the reaction of the intermediate product with N-acetylmethylamine to form N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
NAMPT inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, metabolic disorders, and inflammatory diseases. In cancer, NAMPT inhibitors have been shown to inhibit tumor growth by inducing apoptosis, inhibiting angiogenesis, and enhancing the immune response. In metabolic disorders, NAMPT inhibitors have been shown to improve glucose metabolism, reduce insulin resistance, and increase energy expenditure. In inflammatory diseases, NAMPT inhibitors have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10(21)19(2)12-5-3-11(4-6-12)18-16(22)14-8-7-13(20(23)24)9-15(14)17/h3-9H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOXOSGPUZQDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)
![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)

![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)
![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)


![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)